molecular formula C7H7KN2O2S B1324492 Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate CAS No. 5936-83-4

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B1324492
CAS No.: 5936-83-4
M. Wt: 222.31 g/mol
InChI Key: VQVDRIZHZMCKCT-UHFFFAOYSA-M
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Description

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an allylamino group and a carboxylate group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of allylamine with a thiazole derivative. One common method is the condensation of allylamine with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(methylamino)-1,3-thiazole-4-carboxylate
  • Potassium 2-(ethylamino)-1,3-thiazole-4-carboxylate
  • Potassium 2-(propylamino)-1,3-thiazole-4-carboxylate

Uniqueness

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDRIZHZMCKCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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